![molecular formula C13H26N4 B15050740 [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050740.png)
[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features both a dimethylamino group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Dimethylamino group introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, potentially leading to the formation of hydrazines or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Hydrazines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyrazole interactions.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and dimethylamino group are key functional groups that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(dimethylamino)propyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine: Lacks the propyl group on the pyrazole ring.
[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine: The position of the substituents on the pyrazole ring is different.
Uniqueness
The unique combination of the dimethylamino group and the specific substitution pattern on the pyrazole ring distinguishes [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine from other similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H26N4 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-8-17-11-13(12(2)15-17)10-14-7-6-9-16(3)4/h11,14H,5-10H2,1-4H3 |
Clé InChI |
XOVMLFACAAKSPV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


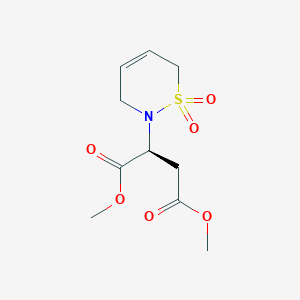
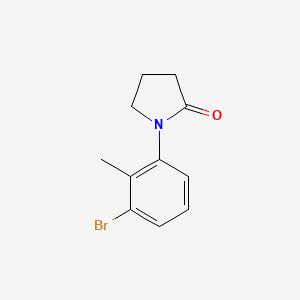
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050684.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050703.png)
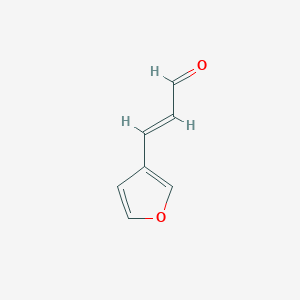
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B15050711.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B15050712.png)
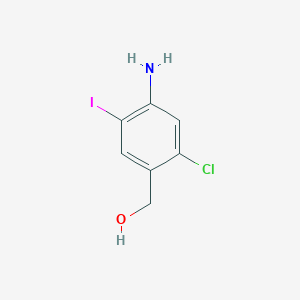
![3-methoxy-1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050723.png)
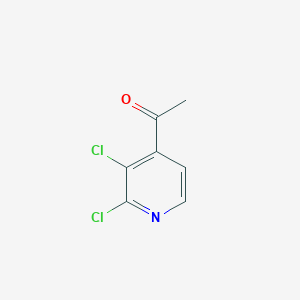
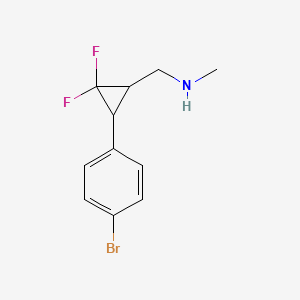
![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050745.png)
